4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid
Description
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid is an organic compound with a complex structure that includes a fluorine atom and a dimethylaminocarbonyl group
Properties
IUPAC Name |
4-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(17)9-12/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYYZALZSPLXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691341 | |
| Record name | 4'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-47-2 | |
| Record name | 4'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoic acid with N,N-dimethylaminocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid can be compared with similar compounds such as:
4-(Dimethylcarbamoyl)phenylboronic acid: This compound has a similar structure but lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-(Methanesulfonyl)phenylboronic acid: This compound contains a methanesulfonyl group instead of the dimethylaminocarbonyl group, leading to different chemical properties and applications.
4-Aminophenylboronic acid:
The uniqueness of this compound lies in its combination of the fluorine atom and the dimethylaminocarbonyl group, which imparts distinct chemical and biological properties that are valuable for various applications.
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